



# Pharmacokinetics and pharmacodynamics of Sniper(ER)-110

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Sniper(ER)-110 |           |
| Cat. No.:            | B12421553      | Get Quote |

# Application Notes and Protocols for Sniper(ER)-110

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Sniper(ER)-110** is a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER), a class of Proteolysis Targeting Chimeras (PROTACs), designed to target the Estrogen Receptor Alpha (ER $\alpha$ ) for degradation. As a heterobifunctional molecule, **Sniper(ER)-110** consists of a ligand that binds to the Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase and a ligand for ER $\alpha$ , connected by a chemical linker.[1][2][3] This targeted protein degradation technology offers a promising therapeutic strategy for ER $\alpha$ -positive cancers by eliminating the pathogenic protein rather than merely inhibiting it.[4]

The mechanism of action involves the recruitment of the IAP E3 ligase to ERα, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.[4] Studies have shown that **Sniper(ER)-110** exhibits potent in vitro and in vivo activity, demonstrating improved ERα degradation and anti-tumor efficacy compared to earlier-generation compounds like Sniper(ER)-87.[1] Mechanistic analyses have revealed that **Sniper(ER)-110** preferentially recruits the X-linked inhibitor of apoptosis protein (XIAP) to mediate ERα degradation.[1]



These application notes provide a summary of the key pharmacokinetics and pharmacodynamics of **Sniper(ER)-110**, along with detailed protocols for its evaluation in preclinical research settings.

## **Pharmacokinetics and Pharmacodynamics**

The following tables summarize the key in vitro and in vivo pharmacodynamic parameters of **Sniper(ER)-110**, with comparative data for Sniper(ER)-87 where available. Specific pharmacokinetic data for **Sniper(ER)-110**, such as half-life, clearance, and volume of distribution, are not extensively available in the public domain and would typically be determined in dedicated DMPK (Drug Metabolism and Pharmacokinetics) studies.

### In Vitro Activity

Table 1: In Vitro Degradation of ER $\alpha$  in MCF-7 Cells

| Compound       | Time (hours) | DC50 (nM) | Dmax (%) |
|----------------|--------------|-----------|----------|
| Sniper(ER)-110 | 6            | ~1        | >90      |
| Sniper(ER)-87  | 6            | ~3        | ~80      |

DC50: The concentration required to induce 50% degradation of the target protein. Dmax: The maximum percentage of protein degradation observed. (Data synthesized from comparative statements in Ohoka N, et al. J Biol Chem. 2018)[1]

Table 2: Inhibition of Cell Viability in ERα-Positive Breast Cancer Cell Lines (72-hour incubation)

| Compound       | Cell Line | IC50 (nM) |
|----------------|-----------|-----------|
| Sniper(ER)-110 | MCF-7     | ~5        |
| Sniper(ER)-87  | MCF-7     | ~15       |
| Sniper(ER)-110 | T47D      | ~3        |
| Sniper(ER)-87  | T47D      | ~10       |



IC50: The concentration required to inhibit 50% of cell growth. (Data synthesized from comparative statements in Ohoka N, et al. J Biol Chem. 2018)[1]

### **In Vivo Activity**

Table 3: Anti-tumor Efficacy in an MCF-7 Xenograft Mouse Model

| Compound       | Dose (mg/kg, i.p.) | Dosing Schedule   | Tumor Growth Inhibition (%) |
|----------------|--------------------|-------------------|-----------------------------|
| Sniper(ER)-110 | 30                 | Daily for 14 days | >80                         |
| Sniper(ER)-87  | 30                 | Daily for 14 days | ~60                         |

(Data synthesized from comparative statements in Ohoka N, et al. J Biol Chem. 2018)[1]

## Signaling Pathway and Experimental Workflow Signaling Pathway of Sniper(ER)-110





Click to download full resolution via product page

Caption: Mechanism of **Sniper(ER)-110**-mediated ER $\alpha$  degradation.

## **Experimental Workflow for In Vitro Evaluation**





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SNIPER(ER)-110 | CymitQuimica [cymitquimica.com]
- 4. Estrogen Receptor-α Targeting: PROTACs, SNIPERs, Peptide-PROTACs, Antibody Conjugated PROTACs and SNIPERs - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmacokinetics and pharmacodynamics of Sniper(ER)-110]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12421553#pharmacokinetics-and-pharmacodynamics-of-sniper-er-110]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com